1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
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Overview
Description
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a naturally occurring compound isolated from the plant Dregea volubilis, which belongs to the family Asclepiadaceae. This compound is a triterpenoid aglycone and has been studied for its various pharmacological properties, including antioxidant and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves the extraction of the compound from the seeds, stems, and roots of Dregea volubilis. The extraction process typically uses organic solvents such as methanol or chloroform. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then concentrated and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques ensures the purity and quality of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antitumor, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, reducing oxidative stress in cells.
Antitumor Activity: It induces apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Drevogenin A: Another triterpenoid aglycone isolated from Dregea volubilis with similar pharmacological properties.
Drevogenin D: Known for its antioxidant and anticancer activities.
Kaempferol: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness of 1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
This compound is unique due to its specific molecular structure and the combination of its pharmacological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for scientific research and pharmaceutical development .
Properties
CAS No. |
10005-42-2 |
---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O5/c1-11(22)14-7-9-21(26)15-5-4-12-10-13(23)6-8-19(12,2)16(15)17(24)18(25)20(14,21)3/h4,13-18,23-26H,5-10H2,1-3H3/t13-,14+,15+,16+,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
CVHASQAGSWPYGV-VVTARLSHSA-N |
SMILES |
CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@]2([C@@]1([C@@H]([C@H]([C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O |
Canonical SMILES |
CC(=O)C1CCC2(C1(C(C(C3C2CC=C4C3(CCC(C4)O)C)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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